5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
CAS No.: 1956341-62-0
Cat. No.: VC7664744
Molecular Formula: C6H5BrClN3O2
Molecular Weight: 266.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956341-62-0 |
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Molecular Formula | C6H5BrClN3O2 |
Molecular Weight | 266.48 |
IUPAC Name | 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine |
Standard InChI | InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10) |
Standard InChI Key | QNAXSBLDUKABIG-UHFFFAOYSA-N |
SMILES | CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] |
Introduction
Overview
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is a heteroaromatic compound featuring a pyridine core substituted with bromine, chlorine, nitro, and methylamino groups at distinct positions. While limited direct data exists for this exact structure, insights can be drawn from closely related analogs, such as 2-bromo-N-methyl-5-nitropyridin-4-amine (CAS 1234014-33-5) and 5-bromo-N-methyl-3-nitro-2-pyridinamine (CAS 70232-59-6) . This article synthesizes available research to elucidate its chemical properties, synthesis pathways, and potential applications.
Chemical Structure and Nomenclature
The compound’s IUPAC name, 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine, denotes a pyridine ring with the following substituents:
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Bromine at position 5
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Chlorine at position 2
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Nitro group at position 3
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Methylamino group at position 4
Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅BrClN₃O₂ | |
Molecular Weight | 252.45–251.47 g/mol | |
LogP (Consensus) | 1.08–1.21 | |
Solubility (ESOL) | 0.203–0.762 mg/mL | |
Density | 1.8–1.81 g/cm³ |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of halogenated nitropyridines typically involves electrophilic substitution or halogenation reactions. For example:
Route 1: Bromination of Pyridine Derivatives
A common method involves treating 2-chloro-5-nitropyridin-4-amine with N-bromosuccinimide (NBS) in polar solvents like DMF or acetic acid :
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Substrate: 2-Chloro-5-nitropyridin-4-amine (5.0 g, 28.8 mmol)
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Reagent: NBS (6.16 g, 34.6 mmol)
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Conditions: DMF, 20°C, 4 hours
Route 2: Chlorination and Nitration
In a multi-step synthesis, lithium chloride facilitates chloro-deamination of 2-amino-5-bromo-3-nitropyridine to yield 5-bromo-2-chloro-3-nitropyridine (84% yield) . Subsequent methylation introduces the N-methyl group.
Industrial-Scale Production
Industrial protocols emphasize scalability and purity:
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Automated reactors for precise temperature control.
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Purification: Recrystallization or column chromatography.
Physicochemical Properties
Spectral Characteristics
Thermodynamic Data
Parameter | Value | Source |
---|---|---|
Boiling Point | 304.4±37.0 °C | |
Flash Point | 137.9±26.5 °C | |
Vapor Pressure | 0.00158 mmHg (25°C) |
Biological Activity and Applications
Toxicity Profile
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H302 (Harmful if swallowed) | P305+P351+P338 (Eye rinse) | |
H318 (Eye damage) | P280 (Wear gloves) |
Comparative Analysis with Analogues
Structural Analogues
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